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molecular formula C7H4BrFO B104081 2-Bromo-6-fluorobenzaldehyde CAS No. 360575-28-6

2-Bromo-6-fluorobenzaldehyde

Cat. No. B104081
M. Wt: 203.01 g/mol
InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

A solution of n-butyllithium (2.5M in hexanes, 2.866 L, 7.17 mol) is added dropwise to a stirred solution of diisopropylamine (745.7 g, 7.37 mol) in tetrahydrofuran (1.630 L) such that the temperature is maintained in the range −60 to −78° C. The resulting suspension is stirred for 1.5 h at −75 to −78° C. A solution of 1-bromo-3-fluorobenzene (1.228 Kg, 7.02 mol) in tetrahydrofuran (2.40 L) is added slowly to the reaction mixture over 1.5 h. Stirring is continued for 30 min at −70 to −71° C. Dimethylformamide (511.3 g) is added over 1 h. The reaction mixture is allowed to warm to −15° C. and is quenched by the slow addition of acetic acid (1.965 L) over 20 min. TBME (5.20 L) and water (6.25 L) are added. The resultant solution is stirred vigorously and the layers are separated. The aqueous layer is extracted with TBME (1.965 L) twice and the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L). The organic layer is dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a yellow crystalline solid (1.367 Kg, 96%). 1H NMR (CDCl3): δ 10.36 (s, 1H), 7.49 (d, 1H, 3=7.8 Hz), 7.45-7.37 (m, 1H), 7.15 (t, 1H, J=7.9 Hz).
Quantity
2.866 L
Type
reactant
Reaction Step One
Quantity
745.7 g
Type
reactant
Reaction Step One
Quantity
1.63 L
Type
solvent
Reaction Step One
Quantity
1.228 kg
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two
Quantity
511.3 g
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
2.866 L
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
745.7 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.63 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.228 kg
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Name
Quantity
2.4 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
511.3 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-69 (± 9) °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred for 1.5 h at −75 to −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 min at −70 to −71° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −15° C.
CUSTOM
Type
CUSTOM
Details
is quenched by the slow addition of acetic acid (1.965 L) over 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
TBME (5.20 L) and water (6.25 L) are added
STIRRING
Type
STIRRING
Details
The resultant solution is stirred vigorously
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with TBME (1.965 L) twice
WASH
Type
WASH
Details
the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.367 kg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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